tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives is well-documented in the provided papers. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, behaving as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines . Another study reports the synthesis of a tert-butyl carbamate derivative as an intermediate of the natural product jaspine B, synthesized from L-Serine through several steps including esterification, Boc protection, and Corey-Fuchs reaction . Additionally, tert-butyl carbamate derivatives have been synthesized as intermediates for biotin and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a tert-butyl group attached to a carbamate moiety. The papers provide insights into the structural aspects of related compounds. For example, the bond lengths and angles in tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate indicate a strong interaction between the sulfonyl group and the thiadiazole ring . The crystal structure of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was determined by X-ray diffraction, revealing a non-planar conformation and intermolecular hydrogen bonding10.
Chemical Reactions Analysis
The reactivity of tert-butyl carbamate derivatives is highlighted in several studies. N-tert-Butyl-1,2-diaminoethane, a related compound, reacts with atmospheric carbon dioxide to generate a zwitterionic ammonium carbamate salt and can form a hydroxyalkyl-substituted imidazolinium salt . The papers also describe various chemical transformations of tert-butyl carbamate derivatives, such as acylation, nucleophilic substitution, and reduction, which are important for the synthesis of biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The provided papers do not directly discuss the properties of tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate, but they do provide information on related compounds. For instance, the thermal analysis of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was determined by DSC and TGA, indicating its stability and decomposition pattern10. The solubility, melting points, and other physical properties can be inferred based on the functional groups present in the molecule and their interactions.
Scientific Research Applications
Interplay of Strong and Weak Hydrogen Bonds
One of the key scientific applications of tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate derivatives is in the study of hydrogen bonds. Das et al. (2016) synthesized two carbamate derivatives and analyzed their molecular environments using Hirshfeld surfaces and 2D fingerprint plots. The research highlighted how these molecules, connected through hydrogen bonds, can form motifs in structures with multiple molecules in the asymmetric unit, indicating their potential in crystallography and molecular design (Das et al., 2016).
Synthesis and Antibacterial Activity
A study by Prasad (2021) explored the synthesis of novel 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives, including tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate. This research is significant in developing new compounds with potential antibacterial activity, illustrating the compound's relevance in pharmaceutical chemistry (Prasad, 2021).
Role in Asymmetric Synthesis
Heier et al. (1996) used tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate in the asymmetric synthesis of a dopamine agonist. This study demonstrates the compound's utility in synthesizing complex molecules, particularly those relevant in treating neurological disorders like Parkinson's disease (Heier et al., 1996).
Catalysis and Polymerization Studies
In the field of catalysis and polymerization, Yankey et al. (2014) conducted a study involving tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate derivatives. They synthesized iron complexes and used them as pre-catalysts for the oligomerization and polymerization of ethylene. This research underscores the compound's potential in industrial chemistry and material science (Yankey et al., 2014).
Synthesis of Spirocyclopropanated Analogues
Brackmann et al. (2005) utilized tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate, a derivative of tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate, in the synthesis of spirocyclopropanated analogues of insecticides. This highlights the compound's role in synthesizing agriculturally important chemicals (Brackmann et al., 2005).
properties
IUPAC Name |
tert-butyl N-(1-methylimidazol-4-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)11-7-5-12(4)6-10-7/h5-6H,1-4H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTWEANCDMUEKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(C=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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